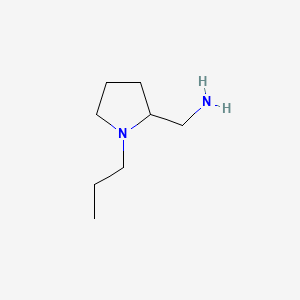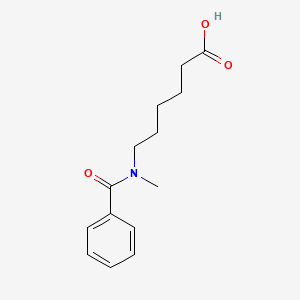
(3-Chloropropyl)tripropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropropyl)tripropoxysilane is an organosilane compound with the chemical formula C_9H_21ClO_3Si. It is a versatile chemical used in various industrial and research applications due to its ability to form self-assembled monolayers (SAMs) and modify surfaces of different materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)tripropoxysilane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
ClCH2CH=CH2+HSiCl3→ClCH2CH2CH2SiCl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of homogeneous platinum complex catalysts, such as chloroplatinic acid, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloropropyl)tripropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The propoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and siloxanes are common products of hydrolysis reactions
Applications De Recherche Scientifique
(3-Chloropropyl)tripropoxysilane is widely used in scientific research for its ability to modify surfaces and create functionalized materials. Some applications include:
Surface Modification: Used to create SAMs on various substrates, enhancing their chemical and physical properties.
Nanoparticle Functionalization: Silanization of nanoparticles like carbon nanotubes and silica nanoparticles for applications in sensors, catalysis, and drug delivery.
Polymer Synthesis: Used in the development of molecularly imprinted polymers for selective recognition of target molecules
Mécanisme D'action
The primary mechanism of action of (3-Chloropropyl)tripropoxysilane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility. The molecular targets include hydroxyl groups on substrates like glass, metals, and nanoparticles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)tripropoxysilane is unique due to its specific combination of propoxy groups and a chloropropyl functional group, which provides distinct reactivity and surface modification capabilities compared to its analogs. The choice of propoxy groups can influence the hydrolysis rate and the stability of the resulting SAMs .
Propriétés
Numéro CAS |
61214-12-8 |
|---|---|
Formule moléculaire |
C12H27ClO3Si |
Poids moléculaire |
282.88 g/mol |
Nom IUPAC |
3-chloropropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27ClO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
Clé InChI |
PLXLQGPXPXIVKM-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](CCCCl)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















